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Cat. No.: B094077 Get Quote

Introduction
4-Methoxy-2-nitrobenzenesulfonyl chloride is a vital reagent in modern organic synthesis,

frequently employed in the construction of complex sulfonamides and other derivatives crucial

for pharmaceutical and materials science research. Its trifunctional nature—possessing a

reactive sulfonyl chloride, an electron-withdrawing nitro group, and an electron-donating

methoxy group—creates a unique electronic and structural profile. Accurate and unambiguous

characterization of this compound is paramount to ensure reaction success, purity of products,

and reproducibility of results.

This technical guide provides an in-depth analysis of the spectral data of 4-Methoxy-2-
nitrobenzenesulfonyl chloride, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the

data but to explain the underlying chemical principles that give rise to the observed spectra,

offering researchers a robust framework for interpreting their own analytical results.

Molecular Structure and Spectroscopic Correlation
The substitution pattern on the benzene ring is key to understanding the spectral data. The

electron-donating methoxy group (-OCH₃) is para to the sulfonyl chloride (-SO₂Cl) and ortho to

a hydrogen, while the strongly electron-withdrawing nitro group (-NO₂) is ortho to the sulfonyl

chloride. This arrangement governs the chemical shifts in NMR, the vibrational frequencies in

IR, and the fragmentation patterns in MS.
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Caption: Structure of 4-Methoxy-2-nitrobenzenesulfonyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 4-Methoxy-2-nitrobenzenesulfonyl Chloride, both ¹H and ¹³C NMR are

essential for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for compounds of this

polarity.[1][2]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 400 MHz or higher.

¹H NMR: Utilize a standard single-pulse experiment with a 30° pulse width, a relaxation

delay of 1-2 seconds, and an accumulation of 8-16 scans for a sufficiently concentrated

sample.[1][3]

¹³C NMR: Employ a proton-decoupled pulse program (e.g., 'zgpg30') with a relaxation

delay of 2 seconds. A sufficient number of scans should be acquired to achieve an

adequate signal-to-noise ratio.[4]

¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show three signals in the aromatic region and one singlet

in the aliphatic region, corresponding to the three aromatic protons and the three methoxy

protons, respectively.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-6 7.9 - 8.2 d ~2.5 1H

H-5 7.4 - 7.6 dd ~9.0, ~2.5 1H

H-3 7.2 - 7.4 d ~9.0 1H

-OCH₃ 3.9 - 4.1 s N/A 3H

Interpretation of ¹H NMR Spectrum: The chemical shifts are highly influenced by the electronic

nature of the substituents.

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group,

resulting in significant deshielding and placing its signal the furthest downfield. It appears as

a doublet due to coupling with H-5.

H-5: This proton is coupled to both H-6 (meta coupling, small J) and H-3 (ortho coupling,

large J), resulting in a doublet of doublets.

H-3: This proton is ortho to the electron-donating methoxy group, which shields it relative to

the other aromatic protons. It appears as a doublet due to ortho coupling with H-5.

-OCH₃: The methoxy protons appear as a sharp singlet in the typical region for aryl methyl

ethers.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the

aromatic carbons and one for the methoxy carbon.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C-4 (-OCH₃) 165 - 168

C-2 (-NO₂) 149 - 152

C-1 (-SO₂Cl) 140 - 143

C-6 128 - 131

C-5 125 - 127

C-3 115 - 118

-OCH₃ 56 - 58

Interpretation of ¹³C NMR Spectrum: The chemical shifts of the aromatic carbons are dictated

by the attached functional groups.

C-4 and C-2: The carbons directly attached to the oxygen of the methoxy group (C-4) and

the nitro group (C-2) are the most deshielded among the ring carbons due to the large

electronegativity and resonance effects of these substituents.

C-1: The carbon bearing the sulfonyl chloride group (ipso-carbon) also appears significantly

downfield.

C-6, C-5, C-3: These carbons show signals in the expected aromatic region. C-3 is notably

upfield due to the shielding effect of the ortho-methoxy group.

-OCH₃: The methoxy carbon appears in the characteristic upfield region around 56-58 ppm.

[2][5]

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule. The spectrum of 4-Methoxy-2-nitrobenzenesulfonyl Chloride is

characterized by strong absorptions from the sulfonyl and nitro groups.

Experimental Protocol: FTIR Data Acquisition
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For a solid sample, the KBr pellet method is a robust choice.

Sample Grinding: In a dry agate mortar, grind 1-2 mg of the compound to a fine powder.[6]

Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) and

mix thoroughly with the sample.[6]

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a

transparent or translucent disc.

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire

the spectrum, typically over a range of 4000-400 cm⁻¹.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid

powder directly onto the ATR crystal and applying pressure.[6]

IR Spectral Analysis
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~2950, ~2850 C-H Stretch -OCH₃

~1600, ~1475 C=C Stretch Aromatic Ring

~1530-1550 N=O Asymmetric Stretch Nitro (-NO₂)

~1370-1390 S=O Asymmetric Stretch Sulfonyl Chloride

~1340-1360 N=O Symmetric Stretch Nitro (-NO₂)

~1250-1280 C-O-C Asymmetric Stretch Aryl Ether

~1170-1190 S=O Symmetric Stretch Sulfonyl Chloride

~1020-1040 C-O-C Symmetric Stretch Aryl Ether

~550-600 S-Cl Stretch Sulfonyl Chloride

Interpretation of IR Spectrum: The IR spectrum provides a definitive fingerprint of the

molecule's functional groups.
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Sulfonyl Chloride (-SO₂Cl): This group is identified by two very strong and characteristic

stretching bands for the S=O bond. The asymmetric stretch appears around 1370-1390 cm⁻¹

and the symmetric stretch is found near 1170-1190 cm⁻¹.[7]

Nitro (-NO₂): The nitro group also gives rise to two strong absorption bands: an asymmetric

stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

Aryl Ether (-OCH₃): The presence of the methoxy group is confirmed by C-H stretching just

below 3000 cm⁻¹ and strong C-O-C stretching bands, typically an asymmetric stretch around

1250-1280 cm⁻¹ and a symmetric one near 1020-1040 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while

C=C ring stretching absorptions appear in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of

a molecule and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that

typically generates a clear molecular ion and a rich fragmentation pattern, which is ideal for

structural elucidation.[8]

Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-

flight (TOF) detector.

Mass Spectrum Analysis
The molecular weight of 4-Methoxy-2-nitrobenzenesulfonyl Chloride is 251.64 g/mol .[9]
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m/z (mass-to-charge) Proposed Ion Identity Notes

251 / 253 [M]⁺˙ (Molecular Ion)

Isotopic pattern in ~3:1 ratio

confirms the presence of one

chlorine atom.

216 [M - Cl]⁺ Loss of chlorine radical.

187 [M - SO₂Cl]⁺
Loss of the sulfonyl chloride

group.

171 [M - Cl - NO₂]⁺
Subsequent loss of nitro group

from the [M - Cl]⁺ fragment.

152 [M - SO₂ - Cl]⁺
Loss of SO₂ from the [M - Cl]⁺

fragment.

107 [C₇H₇O]⁺
Methoxy-tropylium or related

stable ion.

Interpretation of Mass Spectrum:

Molecular Ion (M⁺˙): The molecular ion peak should be clearly visible at m/z 251, with a

corresponding M+2 peak at m/z 253 of approximately one-third the intensity, which is the

characteristic isotopic signature of a single chlorine atom.

Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-

documented.[8][10][11] The primary fragmentation events for this molecule are expected to

involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the nitro group.
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[M]⁺˙
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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